3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid
Description
3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 7, and an acrylic acid moiety at position 3. Its molecular formula is C₁₉H₁₈N₂O₄, with a molecular weight of 338.36 g/mol (calculated from ). The 3,4-dimethoxy substitution on the phenyl ring is a common pharmacophore in medicinal chemistry, often enhancing solubility and receptor binding .
Properties
Molecular Formula |
C19H18N2O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(E)-3-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-12-8-9-21-14(5-7-18(22)23)19(20-17(21)10-12)13-4-6-15(24-2)16(11-13)25-3/h4-11H,1-3H3,(H,22,23)/b7-5+ |
InChI Key |
GTMWZZBAUINJPT-FNORWQNLSA-N |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo-Pyridinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo-pyridinyl core.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Introduction of the Acrylic Acid Moiety: The final step involves the addition of the acrylic acid group, which can be achieved through a Michael addition or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
The amine group in CAS 89185-46-6 may increase basicity and hydrogen-bond donor capacity, contrasting with the acrylic acid’s acidity in the target compound .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (338.36 g/mol) compared to CAS 727652-20-2 (309.28 g/mol) suggests differences in solubility and bioavailability. Methoxy groups generally improve hydrophilicity, whereas nitro groups reduce it .
Functional Group Impact: The acrylic acid moiety in the target compound and CAS 727652-20-2 enables conjugation or salt formation, useful in prodrug design.
Biological Activity
3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews various studies that investigate its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under discussion has been evaluated for its effects on various biological targets.
Antimicrobial Activity
A study focusing on derivatives of imidazo[1,2-a]pyridine reported significant antimicrobial activity against Mycobacterium tuberculosis. The structural similarity of 3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid suggests potential efficacy against similar bacterial strains due to its ability to inhibit key metabolic pathways in bacteria .
Anticancer Properties
The compound has shown promise in preliminary studies as an anticancer agent. Research indicates that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells through various mechanisms including inhibition of cell proliferation and induction of cell cycle arrest. Specific pathways affected include the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation .
Case Studies
-
In vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell Line IC50 (µM) MCF-7 12.5 A549 15.0 - Mechanistic Studies : Further investigations revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a mechanism involving oxidative stress as a contributor to its anticancer activity .
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that high doses may lead to adverse effects; however, no significant toxicity was observed at lower concentrations used in therapeutic contexts. This aligns with findings from studies on similar compounds which report manageable toxicity profiles when administered appropriately .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
